4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide
Description
Properties
CAS No. |
307953-18-0 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H24N2O4/c1-27-18-11-9-17(10-12-18)21(25)24-20(14-16-6-3-2-4-7-16)22(26)23-15-19-8-5-13-28-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,26)(H,24,25)/b20-14+ |
InChI Key |
FHQITKDTJFHFCK-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3CCCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy and phenyl groups. The tetrahydrofuran moiety is then attached through a series of condensation and substitution reactions. Common reagents used in these reactions include methoxybenzoyl chloride, phenylacetic acid, and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide exhibit significant anticancer activity. For instance, studies have shown that derivatives containing similar structural motifs are effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Study
A recent study focused on synthesizing derivatives of benzamide and evaluating their cytotoxic effects on human cancer cells. The results indicated that modifications in the side chains significantly enhanced their potency against specific cancer types, suggesting that 4-Methoxy-N-(3-oxo...) could be optimized for better efficacy .
Antibacterial Evaluation
Another investigation assessed the antibacterial efficacy of related compounds against clinical strains of Escherichia coli and Pseudomonas aeruginosa. The findings demonstrated promising results, indicating that structural variations could lead to enhanced antibacterial properties .
Potential Applications
Based on its chemical structure and biological activities, 4-Methoxy-N-(3-oxo...) has several potential applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antibacterial drugs.
- Research Tool : In biochemical studies exploring mechanisms of action in cancer therapy or bacterial resistance.
- Formulation in Combination Therapies : Its use in combination with other therapeutic agents to enhance overall efficacy.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 3a–g
- Structure: [N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] ().
- Comparison :
- Both compounds share the benzamide and 3-oxo-propen-1-enyl backbone.
- Key differences lie in the amine substituents: Compound 3a–g features sulfamoylphenyl groups, whereas the target compound uses a THF-methylamine group.
- Synthesis : Compound 3a–g was synthesized via acetic acid–sodium acetate-mediated condensation, suggesting similar routes could apply to the target compound .
N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
- Structure: Contains a 3-chlorophenyl-furyl substituent and allylamino group ().
- Comparison: The benzamide and propenamide framework is conserved. Substituent divergence: The allylamino and chlorophenyl-furyl groups in this analogue contrast with the THF-methylamine and phenyl groups in the target. Implications: The THF moiety may enhance solubility compared to the furyl-chlorophenyl group, while the allylamino group could confer distinct reactivity .
Heterocyclic and Functional Group Variations
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Pyrazolo-pyrimidinyl core with fluorophenyl-chromenone and sulfonamide groups ().
- Comparison :
N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide
- Structure : Benzamide with chlorophenyl-methylurea and methylthio-propyl chains ().
- Comparison: The 4-methoxybenzamide group is retained.
Functional Group Impact on Physicochemical Properties
*Calculated based on formula.
Biological Activity
4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide, also referred to by its CAS number 1797697-49-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 328.4 g/mol. The structure includes a methoxy group and a tetrahydrofuran moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1797697-49-4 |
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molecular Weight | 328.4 g/mol |
Preliminary studies suggest that compounds similar to 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide may exert their effects through various mechanisms:
- Antiviral Activity : Research indicates that derivatives of N-(phenylbenzamide) can enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication, including Hepatitis B virus (HBV) and HIV . This suggests that the compound could potentially act as an antiviral agent.
- Antioxidant Properties : Some studies have indicated that related compounds possess antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
- Inhibition of Enzymatic Activity : The presence of specific functional groups in the compound may allow it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and inflammation .
Antiviral Studies
A notable study evaluated the antiviral effects of related benzamide derivatives against HBV. The results demonstrated that these compounds could significantly reduce HBV replication in vitro by increasing A3G levels within hepatocytes .
Cytotoxicity Assessment
The cytotoxicity of the compound was assessed using MTT assays on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential application in cancer therapy .
Case Studies
- Case Study on HBV : In a study involving HepG2 cells treated with various concentrations of related benzamide derivatives, significant reductions in HBV DNA levels were observed. The IC50 values indicated potent antiviral activity comparable to standard treatments .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to decreased proliferation rates and induced apoptosis, highlighting its potential as an anticancer agent .
Q & A
Q. What is the recommended synthetic route for 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide?
The synthesis involves multi-step reactions, including:
Amide Coupling : React 4-methoxybenzoic acid derivatives with a prop-1-en-2-ylamine intermediate under Schotten-Baumann conditions (e.g., using acyl chlorides and aqueous bases like Na₂CO₃) .
Introduction of the Tetrahydrofuran (THF) Moiety : Utilize reductive amination or nucleophilic substitution to attach the ((tetrahydrofuran-2-yl)methyl)amino group. THF-containing amines are often synthesized via Grignard reactions or catalytic hydrogenation .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using dichloromethane/pentane) to isolate the final product .
Q. Key Considerations :
Q. How is the compound characterized for structural confirmation?
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), enone (δ ~6.5–7.5 ppm), and THF ring protons (δ ~1.5–4.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (critical for storage conditions) .
Purity Assessment : HPLC (C18 columns, acetonitrile/water gradients) with UV detection at λ = 254 nm .
Q. What safety protocols are required for handling this compound?
Mutagenicity Screening : Conduct Ames testing (e.g., Salmonella typhimurium strains TA98/TA100) to evaluate genotoxicity risks. Compound 3 in related studies showed mutagenicity comparable to benzyl chloride, requiring Biosafety Level 2 (BSL-2) precautions .
PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis/purification due to volatile solvents (e.g., dichloromethane) .
Storage : Store at –20°C in amber vials to prevent photodegradation of the enone moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized for the THF-containing intermediate?
Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation of furan precursors to THF derivatives. Yields >80% are achievable with 10% Pd/C under H₂ (1 atm) .
Solvent Effects : Compare THF, acetonitrile, and DMF for nucleophilic substitution reactions. Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures .
Design of Experiments (DoE) : Use fractional factorial designs to optimize molar ratios (amine:carbonyl = 1.2:1) and reaction times (4–6 hrs) .
Q. What mechanistic insights exist for the compound’s potential bioactivity?
Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR or MAPK) using AutoDock Vina. The enone group may form covalent bonds with cysteine residues in catalytic sites .
Enzyme Inhibition Assays : Test IC₅₀ values in vitro (e.g., 10–100 µM range) using fluorescence-based kinase activity kits. Compare with control inhibitors (e.g., staurosporine) .
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. The THF moiety may reduce metabolic clearance compared to linear ethers .
Q. How does the tetrahydrofuran moiety influence solubility and formulation?
Solubility Profiling :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| DMSO | >50 |
Formulation Strategies :
Q. How to resolve contradictions in reported mutagenicity data for similar amides?
Replicate Ames Tests : Use standardized OECD guidelines (e.g., pre-incubation method) with metabolic activation (S9 liver fractions) to confirm results .
Structure-Activity Analysis : Compare with analogs (e.g., N-phenyl vs. N-THF derivatives) to identify mutagenicity hotspots. Electron-deficient aromatic rings may increase DNA adduct formation .
Computational Toxicology : Apply QSAR models (e.g., Derek Nexus) to predict toxicity based on substituent effects .
Q. What advanced techniques are used to study degradation pathways?
LC-MS/MS Degradant Profiling : Identify oxidative products (e.g., hydroxylation of the methoxy group) under accelerated stability conditions (40°C/75% RH) .
Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) to track photolytic cleavage of the enone system .
Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
